Ageroplas
Description
Ageroplas, known chemically as 2,2'-[(4,5-diphenyl-2-oxazolyl)imino]bis-ethanol (CAS: 18471-20-0), is a synthetic anthelmintic compound introduced in Italy in 1973 under the trade name this compound Serona by Istituto Farmacologico Serono SPA . Its molecular formula is C₁₉H₂₀N₂O₃, with a molecular weight of 324.38 g/mol. Structurally, it features an oxazole core substituted with diphenyl groups and bis-ethanolamine moieties (Figure 1).
Synthesis: this compound is synthesized via a reflux reaction of 2-chloro-4,5-diphenyloxazole with diethanolamine in absolute ethanol. The product is isolated with a yield of 69.5% after crystallization from ether and petroleum ether .
Properties
CAS No. |
63867-52-7 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-hydroxyethyl)amino]ethanol;hydrate |
InChI |
InChI=1S/C19H20N2O3.H2O/c22-13-11-21(12-14-23)19-20-17(15-7-3-1-4-8-15)18(24-19)16-9-5-2-6-10-16;/h1-10,22-23H,11-14H2;1H2 |
InChI Key |
OHVGZAPKNZCKDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)C3=CC=CC=C3.O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)C3=CC=CC=C3.O |
Other CAS No. |
63867-52-7 |
Synonyms |
ditazol ditazole S 222 S-222 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structurally and Functionally Similar Compounds
Ageroplas is compared below with Dithiazanine Iodide, another anthelmintic agent, based on structural, synthetic, and functional attributes.
Table 1: Comparative Analysis of this compound and Dithiazanine Iodide
Structural Comparison
- This compound: Central oxazole ring with electron-rich diphenyl groups enhances stability, while ethanolamine substituents improve solubility in polar solvents .
- Dithiazanine Iodide: Contains benzothiazole rings linked by a conjugated pentadienyl chain.
Functional and Clinical Comparison
- Dithiazanine’s iodide moiety may disrupt ion channels in parasites, while this compound’s oxazole structure could inhibit metabolic pathways .
- Historical Context : Dithiazanine was introduced earlier (1958–1959), suggesting this compound may represent a structural optimization for improved safety or efficacy, though direct comparative studies are absent in the provided sources .
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